molecular formula C7H6N2O2 B1613465 1H-Indazole-3,5-diol CAS No. 787580-91-0

1H-Indazole-3,5-diol

Cat. No.: B1613465
CAS No.: 787580-91-0
M. Wt: 150.13 g/mol
InChI Key: IWAVRNMDRLJANM-UHFFFAOYSA-N
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Description

1H-Indazole-3,5-diol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of hydroxyl groups at the 3 and 5 positions of the indazole ring makes this compound a unique compound with distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3,5-diol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. For instance, the reaction of 2-aminobenzaldehyde with hydrazine hydrate under acidic conditions can yield this compound. Another method involves the use of transition metal catalysts, such as copper or palladium, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups at the 3 and 5 positions make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this compound to form corresponding quinones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to form dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

  • Oxidation of this compound can yield quinone derivatives.
  • Reduction can produce dihydroindazole derivatives.
  • Substitution reactions can lead to the formation of various alkylated or acylated indazole derivatives.

Scientific Research Applications

1H-Indazole-3,5-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: this compound derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Indazole-3,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. In medicinal chemistry, this compound derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

1H-Indazole-3,5-diol can be compared with other indazole derivatives such as 1H-Indazole-3-carboxylic acid and 1H-Indazole-5-sulfonamide. While these compounds share the indazole core structure, the presence and position of functional groups significantly influence their chemical properties and applications. For example:

    1H-Indazole-3-carboxylic acid: Contains a carboxyl group at the 3 position, making it more acidic and suitable for different types of reactions.

    1H-Indazole-5-sulfonamide: Contains a sulfonamide group at the 5 position, which imparts different biological activities compared to this compound.

Properties

IUPAC Name

5-hydroxy-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-4-1-2-6-5(3-4)7(11)9-8-6/h1-3,10H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAVRNMDRLJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646304
Record name 5-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-91-0
Record name 1,2-Dihydro-5-hydroxy-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=787580-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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